2-Thiohydantoin
Overview
Description
2-Thiohydantoin is a useful synthetic intermediate. It is a reactant for the synthesis of drugs with antidiabetic activity, barbituric acid and thiohydantoin derivatives with antimicrobial activity, and possible anticancer agents .
Synthesis Analysis
2-Thiohydantoin derivatives are produced by heating a mixture of thiourea and an α-amino acid . The method offers the advantages of simplicity, low cost, easy work-up, and scalability . Various synthetic methods have been developed to prepare 2-thiohydantoin and its derivatives .Molecular Structure Analysis
The molecular formula of 2-Thiohydantoin is C3H4N2OS . The InChIKey is UGWULZWUXSCWPX-UHFFFAOYSA-N . The Canonical SMILES is C1C(=O)NC(=S)N1 . The molecular weight is 116.14 g/mol .Chemical Reactions Analysis
2-Thiohydantoin has wide applications due to its reactivity. It has been used in the synthesis of drugs with antidiabetic activity, barbituric acid and thiohydantoin derivatives with antimicrobial activity, and possible anticancer agents .Physical And Chemical Properties Analysis
2-Thiohydantoin is a sulfur analog of hydantoins with one or both carbonyl groups replaced by thiocarbonyl groups . It has a molecular weight of 116.14 g/mol .Scientific Research Applications
Corrosion Inhibition : A study by Yüce and Kardaş (2012) found that 2-Thiohydantoin (2-THD) acts as a corrosion inhibitor for mild steel in hydrochloric acid solutions. The research demonstrated that 2-THD inhibits corrosion through physical adsorption on the steel surface following the Langmuir adsorption isotherm (Yüce & Kardaş, 2012).
Antimicrobial Properties : Kania et al. (2022) synthesized novel hybrids of 2-thiohydantoin and 2-quinolone derivatives and investigated their antimicrobial properties. Some of these compounds showed bacteriostatic activity against Gram-positive and Gram-negative bacterial strains. Interestingly, blue light activation enhanced the bacteriostatic effect of these compounds (Kania et al., 2022).
Antidiabetic Potential : Uma and Pt (2019) explored 2-thiohydantoin for its potential antidiabetic properties. The compound showed inhibitory effects on α-amylase and α-glucosidase enzymes, suggesting a therapeutic approach to reduce gastrointestinal glucose production (Uma & Pt, 2019).
Cancer Research : Al-Shawi et al. (2023) studied a 2-thiohydantoin derivative for its anti-cancer properties, specifically against liver hepatocellular carcinoma. The compound showed potential as an AKT1 and CKD2 inhibitor, suggesting its relevance as a lead molecule for anticancer drugs (Al-Shawi et al., 2023).
Solar Cell Applications : Bartkowiak et al. (2020) explored the use of 2-thiohydantoin as an electron-accepting/anchoring group in dye-sensitized solar cells (DSSCs). The study showed promising efficiency for these compounds in solar cell applications, highlighting the versatility of 2-thiohydantoin in materials science (Bartkowiak et al., 2020).
Safety And Hazards
Future Directions
2-Thiohydantoin has wide applications in the medical field due to its reactivity. It has been used in the synthesis of drugs with antidiabetic activity, barbituric acid and thiohydantoin derivatives with antimicrobial activity, and possible anticancer agents . Future research may focus on exploring its potential uses in other areas of medicine .
properties
IUPAC Name |
2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWULZWUXSCWPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060121 | |
Record name | 4-Imidazolidinone, 2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiohydantoin | |
CAS RN |
503-87-7 | |
Record name | Thiohydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiohydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiohydantoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11772 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Imidazolidinone, 2-thioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Imidazolidinone, 2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-thiohydantoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | THIOHYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP2PH1A61R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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